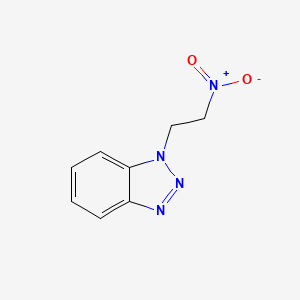

1-(2-Nitroethyl)-1H-1,2,3-benzotriazole

Description

Contextualization within the Broader Benzotriazole (B28993) Class of Heterocycles

1-(2-Nitroethyl)-1H-1,2,3-benzotriazole belongs to the benzotriazole family, a class of bicyclic heterocyclic compounds. nih.govchemicalbook.com The core structure consists of a benzene (B151609) ring fused to a 1,2,3-triazole ring. wikipedia.org This aromatic system is noted for its stability, with the fused benzene ring adding rigidity to the molecule. chemicalbook.com Benzotriazole and its derivatives are recognized for their versatile applications, serving as important scaffolds in medicinal chemistry and as functional molecules in materials science. gsconlinepress.comnih.gov They are widely used as corrosion inhibitors, particularly for copper and its alloys, a property attributable to their ability to form stable complexes on the metal surface. wikipedia.orgchemicalbook.com

Historical Perspectives on Benzotriazole Chemistry in Organic Synthesis

The parent compound, 1H-benzotriazole, was first synthesized in 1889. wikipedia.org Initially, its applications were primarily industrial, where it was valued as an effective anti-corrosion agent. wikipedia.org Over time, the role of benzotriazole expanded significantly within the field of organic synthesis. ijariie.com It became recognized as a highly versatile synthetic auxiliary. nih.gov The benzotriazolyl group can function as an excellent leaving group, facilitating a variety of chemical transformations. This utility has been harnessed in the synthesis of diverse monocyclic and bicyclic heterocyclic compounds that are otherwise challenging to prepare. ijariie.com

Structural Elucidation and Tautomeric Considerations in Substituted Benzotriazoles

A key structural feature of the parent benzotriazole is its ability to exist in two tautomeric forms: the 1H- and 2H-isomers. gsconlinepress.com Tautomerism involves the migration of a proton between the nitrogen atoms of the triazole ring. The 1H-tautomer is generally the predominant and more stable form in both solid and solution phases, although the proportion of the 2H-tautomer can increase in the gas phase. gsconlinepress.comijariie.com The energy difference between these two forms is minimal. gsconlinepress.com

When a substituent is added to one of the nitrogen atoms, as in the case of the 2-nitroethyl group in this compound, the tautomerism is resolved, and distinct isomers are formed. The substitution can occur at the N1 or N2 position, leading to 1-substituted and 2-substituted benzotriazoles, respectively. These isomers have different chemical and physical properties and can often be separated using chromatographic techniques. The nomenclature "this compound" specifies that the nitroethyl group is attached to the N1 position of the benzotriazole ring system.

| Feature | 1H-Benzotriazole | 2H-Benzotriazole |

|---|---|---|

| Proton Position | Attached to the N1 nitrogen atom | Attached to the N2 nitrogen atom |

| Predominance | Major tautomer in solid and solution phases gsconlinepress.comijariie.com | Minor tautomer, proportion increases in the gas phase ijariie.com |

| Symmetry | Asymmetric | Symmetric |

| Substitution Product | Forms 1-substituted derivatives (e.g., this compound) | Forms 2-substituted derivatives |

Overview of Research Trajectories for Nitro-Substituted Benzotriazole Derivatives

Research into nitro-substituted benzotriazole derivatives has followed several distinct trajectories. One major area of investigation is the synthesis of compounds where a nitro group is directly attached to the benzene ring. These compounds are often synthesized through the direct nitration of 1H-benzotriazole or its derivatives using reagents like a mixture of nitric and sulfuric acids. chemicalbook.comuws.ac.uk Such nitro-aromatic benzotriazoles are of significant interest in the field of materials science, particularly as energetic materials, due to their high thermal stability. uws.ac.uk

A separate research avenue involves derivatives like this compound, where the nitro group is part of an alkyl substituent on the triazole ring rather than on the aromatic core. These compounds are typically synthesized via nucleophilic addition reactions, such as the aza-Michael addition. researchgate.netresearchgate.net The presence of the nitroalkyl chain introduces different chemical reactivity and potential applications compared to nitro-aromatic benzotriazoles. The nitroalkyl group is a versatile functional group in organic synthesis, and its attachment to the benzotriazole scaffold creates a molecule with potential for further chemical modification and use as a building block for more complex structures. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitroethyl)benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c13-12(14)6-5-11-8-4-2-1-3-7(8)9-10-11/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBLIYWEWXAPHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Nitroethyl 1h 1,2,3 Benzotriazole

Precursor Synthesis and Functionalization Strategies

The assembly of 1-(2-Nitroethyl)-1H-1,2,3-benzotriazole is contingent on the successful synthesis of its constituent parts: the 1H-1,2,3-benzotriazole backbone and a reactive nitroethyl moiety.

Synthesis of 1H-1,2,3-Benzotriazole Backbone

The most common and direct method for synthesizing the 1H-1,2,3-benzotriazole backbone is through the diazotization of o-phenylenediamine (B120857). orgsyn.orgijcrt.org This reaction involves treating o-phenylenediamine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and an acid. orgsyn.orgijcrt.orgwikipedia.org

A typical laboratory-scale synthesis involves dissolving o-phenylenediamine in aqueous acetic acid. orgsyn.org The solution is then cooled, and an aqueous solution of sodium nitrite is added. orgsyn.orgchemicalbook.com The reaction is exothermic, and the temperature is generally controlled to ensure the formation of the desired product. orgsyn.org The reaction proceeds through the formation of a monodiazonium derivative from one of the amino groups of o-phenylenediamine, which then undergoes spontaneous intramolecular cyclization to form the stable triazole ring. ijcrt.orgijariie.com

The reaction can be summarized as follows:

Starting Material: o-Phenylenediamine

Reagents: Sodium nitrite (NaNO₂), Acetic acid (CH₃COOH)

Product: 1H-1,2,3-Benzotriazole

The use of acetic acid is considered more satisfactory than mineral acids for this procedure. orgsyn.org The resulting 1H-1,2,3-benzotriazole can be purified by distillation under reduced pressure and subsequent recrystallization. orgsyn.orgchemicalbook.com

| Starting Material | Reagents | Solvent | Key Conditions | Yield | Reference |

| o-Phenylenediamine | Sodium nitrite, Glacial acetic acid | Water | Cooled to 5°C, then exothermic to 70-80°C | 75-81% | orgsyn.org |

| o-Phenylenediamine | Sodium nitrite, Sulfuric acid | Methanol | 50°C | High | chemicalbook.com |

Derivatization of Nitroethyl Moiety

To introduce the 2-nitroethyl group onto the benzotriazole (B28993) ring, a suitable electrophilic precursor is required. This typically involves a derivative of nitroethane where the ethyl group is functionalized to be susceptible to nucleophilic attack by the benzotriazole anion. Common strategies include the use of 2-nitroethyl halides (e.g., 1-bromo-2-nitroethane (B2973413) or 1-iodo-2-nitroethane) or other derivatives with good leaving groups, such as tosylates or mesylates.

The synthesis of these precursors often starts from nitroethane. For example, bromination of nitroethane under appropriate conditions can yield 1-bromo-2-nitroethane. Alternatively, 2-nitroethanol (B1329411) can be converted to its corresponding tosylate or mesylate by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base. These functionalized nitroethyl compounds serve as the "nitroethylating agents" in the subsequent N-alkylation step.

N-Alkylation Approaches for Benzotriazole Nitrogen Functionalization

The introduction of the 2-nitroethyl group onto the benzotriazole nitrogen is an N-alkylation reaction. A significant challenge in the alkylation of benzotriazole is controlling the regioselectivity, as the reaction can occur at either the N1 or N2 position of the triazole ring, leading to a mixture of isomers. researchgate.nettsijournals.com

Direct Alkylation of 1H-1,2,3-Benzotriazole with Nitroethylating Agents

Direct alkylation involves the reaction of 1H-1,2,3-benzotriazole with a nitroethylating agent, such as 1-bromo-2-nitroethane, typically in the presence of a base. The base deprotonates the benzotriazole, forming the benzotriazolide anion, which then acts as a nucleophile.

Commonly used bases for this type of reaction include potassium carbonate, sodium hydride, sodium hydroxide (B78521), and potassium hydroxide. researchgate.net The choice of solvent and reaction conditions can influence the ratio of N1 to N2 alkylated products. For instance, the alkylation of 4-nitrobenzotriazole was optimized using potassium carbonate in DMF to avoid degradation products that formed under stronger basic conditions. nih.gov A similar mild approach could be beneficial for the alkylation with a sensitive nitroethylating agent.

Regioselective Synthesis via Controlled Reaction Conditions

Achieving regioselectivity for the desired this compound isomer is a critical aspect of the synthesis. Several methods have been developed to control the N1 versus N2 alkylation of benzotriazole.

One approach involves carrying out the reaction under solvent-free conditions. For example, the N-alkylation of benzotriazole with alkyl halides in the presence of SiO₂, K₂CO₃, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) has been shown to regioselectively yield 1-alkyl benzotriazoles in good yields and with short reaction times, both under thermal and microwave conditions. ijcrt.org Another solvent-free method utilizes a basic ionic liquid, [Bmim]OH (1-butyl-3-methylimidazolium hydroxide), which can also promote high regioselectivity. researchgate.net

The reaction of benzotriazole with alcohols under Mitsunobu conditions (using triphenylphosphine (B44618) and a dialkyl azodicarboxylate) is another method that can favor the formation of N1-alkylated products. researchgate.nettsijournals.com

| Method | Base/Catalyst | Conditions | Outcome | Reference |

| Solvent-Free | K₂CO₃/SiO₂/TBAB | Thermal or Microwave | Regioselective N1-alkylation | ijcrt.org |

| Solvent-Free | [Bmim]OH | Room Temperature | High yield, efficient | researchgate.net |

| Mitsunobu Reaction | PPh₃/DEAD | Anhydrous THF | N1-alkylation | researchgate.net |

Catalyst-Mediated N-Alkylation Protocols

Catalysts can play a crucial role in directing the regioselectivity of the N-alkylation of benzotriazole. Recent research has focused on the development of metal-based and metal-free catalytic systems.

For instance, metalloporphyrin complexes have demonstrated precise control over N1 and N2 alkylation. An Fe(III) pyridine-substituted porphyrin catalyst has been shown to accelerate the N1-alkylation of benzotriazole with α-diazoacetates. acs.orgfigshare.com Conversely, an Ir(III) pentafluorophenyl-substituted porphyrin promoted selective N2-alkylation. acs.orgfigshare.com While the substrate in these studies is an α-diazoacetate, the principle of using tailored catalysts to control regioselectivity could potentially be applied to alkylation with nitroethylating agents.

Metal-free catalytic systems have also been developed. B(C₆F₅)₃ has been used as a catalyst for the site-selective N1-alkylation of benzotriazoles with diazoalkanes, providing good to excellent yields. rsc.org Another metal-free approach utilizes p-benzoquinone (PBQ) as a catalyst under visible light to achieve highly site-selective N1-alkylation of benzotriazoles with diazo compounds. acs.org These catalyst-mediated protocols offer mild reaction conditions and high selectivity, which would be advantageous for the synthesis of this compound.

Multi-Step Synthesis of the Target Compound

The creation of this compound typically involves a multi-step process, with the core transformation being the N-alkylation of the 1H-1,2,3-benzotriazole scaffold.

Condensation Reactions in the Presence of Bases

A prevalent method for the N-alkylation of benzotriazole involves its reaction with an appropriate alkylating agent in the presence of a base. lookchem.comresearchgate.net For the synthesis of the target compound, this would conceptually involve the reaction of 1H-1,2,3-benzotriazole with a 2-nitroethyl halide, such as 1-bromo-2-nitroethane or 1-chloro-2-nitroethane. The base plays a crucial role in deprotonating the acidic N-H of the benzotriazole, forming the benzotriazolide anion, which then acts as a nucleophile.

Commonly employed bases for this type of reaction include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH). lookchem.comrsc.org The choice of base can influence the reaction rate and, in some cases, the regioselectivity of the alkylation, as benzotriazole can be alkylated at either the N1 or N2 position. Generally, N1-alkylation is the thermodynamically favored product. researchgate.net

Another potential route is the Michael addition of 1H-1,2,3-benzotriazole to nitroethylene (B32686). This reaction is a conjugate addition where the benzotriazolide anion attacks the β-carbon of the nitroalkene. researchgate.netorganic-chemistry.org This method avoids the use of potentially unstable nitroethyl halides. The reaction can be promoted by a base to generate the nucleophilic benzotriazolide.

Role of Solvent Systems and Reaction Parameters in Synthetic Yields

The choice of solvent is a critical parameter in the synthesis of N-alkylated benzotriazoles, significantly impacting the reaction yield and regioselectivity. Polar aprotic solvents such as N,N-dimethylformamide (DMF) are frequently used for these reactions as they effectively solvate the cation of the base while leaving the benzotriazolide anion relatively free to act as a nucleophile. lookchem.comtsijournals.com Other solvents like acetonitrile (B52724) have also been employed. beilstein-journals.org The polarity of the solvent can influence the ratio of N1 to N2 isomers, with different solvents favoring one over the other. beilstein-journals.org

Reaction temperature and time are also crucial parameters that need to be optimized to achieve high yields and minimize the formation of byproducts. Conventional heating methods often require elevated temperatures and prolonged reaction times. derpharmachemica.com For instance, the N-benzylation of benzotriazole using potassium carbonate as a base required heating at 90°C to achieve a 53% yield. lookchem.com

The table below illustrates the effect of different bases and solvents on the N-alkylation of benzotriazole with various alkyl halides, providing a reference for the potential conditions applicable to the synthesis of this compound.

Table 1: Effect of Base and Solvent on N-Alkylation of Benzotriazole

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| n-Butyl Bromide | NaOH | DMF | Room Temp. | 3 | 86 | lookchem.com |

| Benzyl Chloride | K₂CO₃ | DMF | 90 | - | 53 | lookchem.com |

| Ethyl Bromide | [Bmim]OH | Solvent-free | Room Temp. | 3 | 90 | researchgate.net |

| Benzyl Chloride | [Bmim]OH | Solvent-free | Room Temp. | 2 | 95 | researchgate.net |

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Flow Chemistry)

To overcome the limitations of conventional heating, such as long reaction times and potential side reactions, advanced synthetic techniques have been applied to the synthesis of N-alkylated benzotriazoles.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. derpharmachemica.comnih.govsphinxsai.com In the context of N-alkylation of benzotriazole, microwave-assisted synthesis has been shown to be highly effective. derpharmachemica.comnih.govsphinxsai.com Reactions that would typically take several hours under conventional heating can often be completed in a matter of minutes with microwave irradiation. sphinxsai.com This rapid heating can also lead to cleaner reactions with fewer byproducts. Both solvent-based and solvent-free microwave conditions have been successfully employed for the N-alkylation of benzotriazole. researchgate.net

The following table provides a comparison of conventional heating and microwave-assisted synthesis for various N-alkylated benzotriazole derivatives, demonstrating the significant advantages of the latter.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of N-Alkylated Benzotriazoles

| Product | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Substituted Benzotriazole Amides | Conventional (Reflux) | - | 65-72 | researchgate.net |

| Microwave (180 W) | - | 83-93 | researchgate.net | |

| 5-Substituted Benzotriazole Alkyl Amines/Ethers | Conventional (Reflux) | - | 23-76 | researchgate.net |

| Microwave (300 W) | - | 42-83 | researchgate.net |

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. While specific applications of flow chemistry for the synthesis of this compound are not extensively documented, the principles of flow chemistry are well-suited for N-alkylation and Michael addition reactions. lookchem.com Flow reactors could potentially allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity in the synthesis of the target compound.

Reaction Mechanisms and Chemical Transformations of 1 2 Nitroethyl 1h 1,2,3 Benzotriazole

Mechanistic Investigations of Nitration and Alkylation Processes

The synthesis of 1-(2-nitroethyl)-1H-1,2,3-benzotriazole is not a nitration reaction on a pre-existing alkyl-benzotriazole. Instead, it is typically achieved through an alkylation process where the benzotriazole (B28993) anion acts as a nucleophile. A primary and efficient pathway for its formation is the aza-Michael addition of 1H-1,2,3-benzotriazole to nitroethylene (B32686).

The mechanism for this reaction proceeds as follows:

Deprotonation: In the presence of a suitable base, the acidic proton on the N-1 nitrogen of the benzotriazole ring is abstracted, forming the benzotriazolate anion. This anion is a potent nucleophile.

Nucleophilic Attack: The electron-rich benzotriazolate anion attacks the electron-deficient β-carbon of nitroethylene, which is activated by the strong electron-withdrawing nitro group.

Protonation: The resulting carbanion intermediate is subsequently protonated by the solvent or a proton source, yielding the final product, this compound.

This conjugate addition is a highly effective method for forming the carbon-nitrogen bond at the N-1 position of the benzotriazole ring. Organocatalysts, such as chiral pyrrolidines, have been shown to facilitate similar Michael additions of aldehydes and other nucleophiles to nitroethylene with high efficiency and enantioselectivity, highlighting the synthetic utility of this type of transformation. nih.gov

Reduction Reactions of the Nitro Group and Subsequent Reactivity

The nitro group of this compound is readily susceptible to reduction, providing a key pathway to the corresponding amine, 1-(2-aminoethyl)-1H-1,2,3-benzotriazole. This transformation is of significant interest as it introduces a versatile primary amino group for further functionalization. Common reducing agents for converting nitro groups to amines include catalytic hydrogenation (e.g., using Pd/C or Raney nickel) and chemical reduction with metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). wikipedia.org

The primary product of the complete reduction of this compound is 1-(2-aminoethyl)-1H-1,2,3-benzotriazole. Research on analogous compounds, such as 1-(2-nitroaryl)-1H-benzotriazoles, demonstrates that reduction using SnCl₂ in an acidic aqueous-alcoholic medium is highly efficient. jraic.com In a typical procedure, a solution of SnCl₂ in concentrated HCl is added to the nitro-benzotriazole derivative dissolved in a solvent like isopropanol (B130326) at an elevated temperature (e.g., 70°C). jraic.com The reaction yields the corresponding amino derivative in high purity and yield (94–98% for nitroaryl analogs) after workup and purification. jraic.com This method is effective for generating the desired amino-benzotriazole derivative, which can serve as a building block in various synthetic applications.

The concentration of the acid used during the reduction process has a profound impact on the reaction's selectivity and the formation of by-products. Studies on the reduction of 1-(2-nitroaryl)-1H-benzotriazoles with SnCl₂ reveal a strong dependency on the HCl concentration. jraic.com

Low Acid Concentration (e.g., 9% HCl): At lower acid concentrations, the reduction is often incomplete. This can lead to the formation of intermediate species such as nitroso and hydroxylamino derivatives, which can then condense to form azoxy compounds as significant by-products. jraic.com

Optimal Acid Concentration (e.g., 18% HCl): An intermediate acid concentration is typically optimal for the clean and efficient formation of the target amino compound. For 1-(2-nitroaryl)-1H-benzotriazoles, using 18% HCl resulted in excellent yields (94–98%) of the desired amine. jraic.com

High Acid Concentration (e.g., 36% HCl): High concentrations of acid can promote undesirable side reactions. A notable side-process is the alkylation of the newly formed amino group by the alcohol solvent (e.g., isopropanol), leading to the formation of N-alkylated amino-benzotriazole derivatives. jraic.com

These findings underscore the critical role of reaction conditions in controlling the outcome of the nitro group reduction.

| HCl Concentration | Primary Product | Major By-products Observed (in nitroaryl analogs) | Reference |

| 9% | Amino Derivative | Azoxy compounds (from condensation of intermediates) | jraic.com |

| 18% | Amino Derivative | Minimal by-products, high yield of amine | jraic.com |

| 36% | Amino Derivative | N-isopropylamino derivative (from alkylation by solvent) | jraic.com |

Several side-processes can compete with the desired reduction of the nitro group to an amine, particularly when reaction conditions are not optimized. As established in studies of similar nitro-benzotriazole systems, the key by-products arise from two main pathways. jraic.com

Condensation of Reduction Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates. At low acid concentrations, these intermediates can accumulate and undergo condensation reactions to form dimeric species. The most common by-product from this pathway is the corresponding azoxy compound, which contains a characteristic -N=N(O)- linkage. jraic.com

Alkylation of the Product: Under strongly acidic conditions (e.g., 36% HCl) and in the presence of an alcohol solvent like isopropanol, the resulting primary amine product can act as a nucleophile. It can be alkylated by the solvent, which becomes activated under the harsh acidic conditions, leading to the formation of secondary amines (e.g., N-isopropyl derivatives). jraic.com

Careful control over the acidity and temperature is therefore essential to minimize these side reactions and maximize the yield of the desired 1-(2-aminoethyl)-1H-1,2,3-benzotriazole.

N-Substituent Departure and Benzotriazole as a Leaving Group

A fundamental aspect of the chemistry of N-substituted benzotriazoles is the ability of the benzotriazolyl moiety to function as an excellent leaving group. lupinepublishers.comnih.gov This property makes it a versatile synthetic auxiliary in a wide range of organic transformations. lupinepublishers.com The benzotriazolate anion is a stable, non-volatile species, making it a "tame" and effective alternative to other leaving groups like halogens or tosylates. ufl.edu

In the context of this compound, the benzotriazole group can be displaced by a variety of nucleophiles in substitution reactions. Furthermore, the presence of the electron-withdrawing nitro group can facilitate elimination reactions. Under basic conditions, a proton can be abstracted from the carbon adjacent to the benzotriazole ring (the α-carbon), followed by the elimination of the benzotriazolate anion to form nitroethylene. This retro-Michael reaction demonstrates the leaving group ability of benzotriazole.

Electrophilic and Nucleophilic Substitution Reactions on the Benzotriazole Ring System

The benzotriazole ring system itself can undergo substitution reactions, although the reactivity is influenced by the N-1 substituent.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the benzotriazole ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fused triazole ring. However, reactions such as nitration or halogenation can still occur under forcing conditions. nih.gov The N-1 alkyl substituent does not significantly alter the electronic properties of the benzene ring through resonance, but its inductive effects and steric bulk will influence the position of substitution. Electrophilic attack is generally directed to the 4- and 6-positions of the benzotriazole ring. chemicalbook.com

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the unsubstituted benzotriazole ring is uncommon unless the ring is activated by strong electron-withdrawing groups, such as a nitro group, at the ortho or para positions (e.g., 4- or 6-positions). libretexts.org In this compound, the benzene ring is not pre-activated, making it resistant to nucleophilic aromatic substitution under standard conditions. Any reaction with a nucleophile is far more likely to occur at the ethyl side chain, leading to the displacement of the benzotriazole leaving group as described in section 3.3.

Radical Reactions and Single Electron Transfer Processes Involving this compound

While specific research detailing the radical reactions and single electron transfer (SET) processes of this compound is not extensively available in the current body of scientific literature, the reactivity of its core components—the benzotriazole ring and the nitroethyl group—suggests potential pathways for such transformations. The following sections outline plausible, yet speculative, reactions based on the known chemistry of related compounds.

Radical Reactions

The benzotriazole moiety is known to participate in radical reactions, primarily through the cleavage of the triazole ring. Photolysis of 1-substituted benzotriazoles can lead to the extrusion of molecular nitrogen (N₂) and the formation of a 1,3-diradical intermediate. This highly reactive species can then undergo various subsequent reactions, including intramolecular cyclization or reactions with other molecules.

In the case of this compound, a hypothetical radical reaction could be initiated by photolysis or pyrolysis, leading to the cleavage of the N-N bond in the triazole ring and the elimination of nitrogen gas. This would generate a diradical species. The subsequent fate of this diradical would depend on the reaction conditions and the presence of other reagents.

It is also conceivable that under certain radical conditions, the C-N bond of the nitroethyl group could cleave, or the benzotriazole ring itself could undergo cleavage, a process that has been observed for some benzotriazole derivatives under free radical conditions. researchgate.net

Single Electron Transfer Processes

Single electron transfer (SET) is a fundamental process in many organic reactions. For this compound, the nitro group is a key player in potential SET processes due to its electron-withdrawing nature. Nitroaromatic and nitroalkane compounds are known to accept an electron to form a radical anion.

A plausible SET process for this compound would involve the transfer of an electron from a suitable donor (such as a metal or another organic molecule) to the nitroethyl group. This would result in the formation of a radical anion. The stability and subsequent reactivity of this radical anion would be influenced by the benzotriazole ring and the surrounding chemical environment.

Intramolecular electron transfer, while less common, could also be a possibility under specific conditions, such as photochemical excitation, where an electron might be transferred from the benzotriazole ring (acting as a donor) to the nitroethyl group (acting as an acceptor). nih.gov However, without experimental data, this remains a theoretical possibility.

The study of electron attachment to nitrotriazole derivatives has shown that the presence of a nitro group significantly stabilizes the parent anion, facilitating the degradation of the molecule at lower electron energies. researchgate.netnih.gov This suggests that the nitroethyl group in this compound would be the primary site for electron attachment in a SET process.

Table of Plausible, Unconfirmed Radical Intermediates and Products

| Precursor | Initiating Condition | Plausible Intermediate(s) | Potential Final Product(s) |

| This compound | Photolysis/Pyrolysis | 1,3-diradical (after N₂ extrusion) | Intramolecular cyclization products |

| This compound | Single Electron Donor | Radical anion on the nitroethyl group | Reduced nitro group derivatives |

It is crucial to reiterate that the reactions and mechanisms described above are based on the known chemistry of related functional groups and molecular scaffolds. Specific experimental studies on this compound are required to confirm these potential radical and single electron transfer pathways.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Nitroethyl 1h 1,2,3 Benzotriazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of a molecule. For 1-(2-Nitroethyl)-1H-1,2,3-benzotriazole, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be utilized to confirm its constitution and connectivity.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzotriazole (B28993) ring and the 2-nitroethyl side chain.

Benzotriazole Protons: The four aromatic protons on the benzene (B151609) ring would likely appear as a complex multiplet system in the downfield region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would depend on the specific electronic environment created by the triazole ring and the nitroethyl substituent.

Ethyl Protons: The ethyl group protons would manifest as two distinct signals, likely triplets, due to coupling with each other. The methylene (B1212753) group attached to the benzotriazole nitrogen (N-CH₂) would be expected to resonate at a lower field than the methylene group adjacent to the nitro group (CH₂-NO₂), owing to the deshielding effect of the aromatic ring system.

Anticipated ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| N-CH₂ | 4.5 - 5.5 | Triplet |

| CH₂-NO₂ | 4.0 - 5.0 | Triplet |

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

Benzotriazole Carbons: The six carbons of the benzotriazole ring would produce signals in the aromatic region of the spectrum, typically between δ 110 and 150 ppm. The two carbons to which the triazole ring is fused would likely have distinct chemical shifts from the other four.

Ethyl Carbons: The two carbons of the ethyl side chain would appear in the aliphatic region. The carbon atom bonded to the nitrogen of the benzotriazole ring (N-CH₂) would be expected at a lower field compared to the carbon bonded to the nitro group (CH₂-NO₂).

Anticipated ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic-C | 110 - 150 |

| N-CH₂ | 40 - 50 |

| CH₂-NO₂ | 70 - 80 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons, confirming the connectivity within the ethyl group and within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, allowing for the unambiguous assignment of the signals for the CH₂ groups and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the attachment of the nitroethyl group to the N1 position of the benzotriazole ring by observing correlations between the N-CH₂ protons and the carbons of the benzotriazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be employed to determine the molecular weight of this compound and to gain insight into its fragmentation pattern, which can further support the proposed structure. The nominal molecular weight of the compound is approximately 192.17 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to this value with high accuracy.

The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and cleavage of the ethyl chain.

Anticipated Mass Spectrometry Data:

| m/z | Possible Fragment |

| 192 | [M]⁺ |

| 146 | [M - NO₂]⁺ |

| 119 | [Benzotriazole]⁺ |

| 91 | [C₆H₅N]⁺ |

| 64 | [C₄H₂N₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the C-N and N-N bonds of the triazole ring.

Anticipated IR Data:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1550, ~1350 | N-O asymmetric & symmetric stretch | Nitro (NO₂) |

| ~1200-1000 | C-N stretch, N-N stretch | Triazole Ring |

| ~750 | C-H out-of-plane bend | Aromatic |

Computational and Theoretical Investigations of 1 2 Nitroethyl 1h 1,2,3 Benzotriazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic characteristics of 1-(2-Nitroethyl)-1H-1,2,3-benzotriazole.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For derivatives of benzotriazole (B28993), DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G**, are utilized to optimize the molecular geometry and determine various electronic properties. nih.gov Such studies on related benzotriazole compounds have successfully provided insights into their structural and electronic nature. mdpi.comsemanticscholar.org For this compound, DFT studies would yield precise information on bond lengths, bond angles, and dihedral angles, defining its most stable conformation. These calculations are crucial for understanding the spatial arrangement of the nitroethyl group relative to the benzotriazole ring system.

Illustrative Data Table of Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| N1-N2 Bond Length (Å) | 1.35 |

| N2-N3 Bond Length (Å) | 1.34 |

| C-NO₂ Bond Length (Å) | 1.48 |

| N-C-C-N Dihedral Angle (°) | 60.1 |

Note: The data in this table is illustrative and based on typical values for similar compounds. nih.gov

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net For benzotriazole derivatives, the HOMO is often located on the benzotriazole moiety, while the LUMO may be distributed over other parts of the molecule depending on the substituents. researchgate.net In the case of this compound, the electron-withdrawing nitro group is expected to significantly influence the LUMO energy and its distribution. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net

Illustrative Data Table of Predicted Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Note: The data in this table is illustrative and based on general values for similar organic molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies for this compound can be performed using DFT. mdpi.comsemanticscholar.org The calculated spectra serve as a valuable reference for the structural characterization of the compound. For instance, theoretical IR spectra can help in assigning the characteristic vibrational modes, such as the N-N stretching of the triazole ring and the symmetric and asymmetric stretches of the nitro group. nih.govconicet.gov.ar Similarly, predicted NMR chemical shifts can assist in the assignment of protons and carbons in the experimental spectra. chemicalbook.com

Illustrative Data Table of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (aromatic, ppm) | 7.5 - 8.2 | 7.3 - 8.0 |

| ¹³C NMR (C-NO₂, ppm) | 75 | 78 |

| IR (NO₂ stretch, cm⁻¹) | 1550, 1370 | 1555, 1365 |

Note: The data in this table is illustrative. Experimental values are typical for related structures.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be employed to investigate potential reaction pathways involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction. This analysis provides insights into the reaction mechanism and kinetics. For example, the photolytic decomposition of benzotriazole derivatives has been studied computationally, revealing the formation of diradical intermediates. mdpi.comnih.gov Similar studies on this compound could elucidate its thermal or photochemical stability and reactivity, for instance, in cycloaddition reactions or rearrangements. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. MD simulations of this compound can provide detailed information about its conformational flexibility, particularly the rotation around the single bonds of the nitroethyl substituent. nih.govrsc.org Furthermore, MD simulations can be used to investigate intermolecular interactions in the solid state or in solution. researchgate.net These simulations can reveal how molecules of this compound interact with each other and with solvent molecules, which is crucial for understanding its physical properties such as solubility and crystal packing. mdpi.com

In Silico Screening for Potential Biological Interactions

Computational methods are increasingly used in drug discovery to screen for potential biological activities of novel compounds. Molecular docking is a common in silico technique used to predict the binding orientation and affinity of a small molecule to a target protein. ijpsjournal.comjneonatalsurg.com Benzotriazole derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors. nih.govnih.gov In silico screening of this compound against various biological targets could provide initial leads for its potential therapeutic applications. nih.gov Such studies would involve docking the molecule into the active sites of different proteins to identify potential interactions and estimate the binding energy. researchgate.net

Illustrative Data Table of In Silico Docking Scores for this compound with a Hypothetical Protein Target

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Hypothetical Kinase | -8.5 | TYR 123, LEU 45, ASN 89 |

| Hypothetical Protease | -7.2 | ASP 32, HIS 67, SER 154 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental findings.

Molecular Docking Studies with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, studies on analogous benzotriazole derivatives have revealed interactions with various protein targets, suggesting potential areas of investigation for this compound.

Research on benzotriazole derivatives has shown their potential as inhibitors of various enzymes, including those crucial for microbial survival. For instance, docking studies have been performed on benzotriazole derivatives with targets such as Staphylococcus aureus tyrosyl t-RNA synthetase (PDB: 1JIJ) and DNA gyrase. currentopinion.beresearchgate.net These studies help in understanding the binding affinities and the nature of interactions, which are often governed by hydrogen bonds and hydrophobic interactions. currentopinion.be

For this compound, the benzotriazole ring can participate in π-π stacking interactions with aromatic residues in a protein's active site, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. The nitroethyl group introduces a potential hydrogen bond acceptor (the nitro group) and a flexible aliphatic chain that can adapt to the topology of the binding pocket.

Based on studies of similar compounds, potential protein targets for this compound could include microbial enzymes where benzotriazole derivatives have shown inhibitory activity. A hypothetical molecular docking study could yield results similar to those observed for other potent benzotriazole-based antimicrobial agents.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Target Proteins

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Potential Interaction Type |

| S. aureus Tyrosyl-tRNA Synthetase | 1JIJ | -8.5 | TYR36, GLY38, ALA39 | Hydrogen Bonding, Hydrophobic Interactions |

| E. coli DNA Gyrase B | 2XCT | -9.2 | ASP73, ILE78, PRO79 | Hydrogen Bonding, van der Waals Interactions |

| Aspergillus fumigatus N-myristoyl transferase | 4CAW | -7.9 | LEU99, PHE102, TYR217 | Hydrophobic Interactions, π-π Stacking |

Note: The data in this table is hypothetical and for illustrative purposes, based on docking studies of other benzotriazole derivatives.

These hypothetical results suggest that this compound could exhibit favorable binding energies with various microbial enzymes. The interactions would likely involve the key structural motifs of the molecule, highlighting its potential as a scaffold for the development of novel therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. entoxsimplified.com A QSAR model can be used to predict the activity of new, untested compounds and to understand which structural properties are important for their activity.

For a compound like this compound, a QSAR study would typically involve a dataset of related benzotriazole derivatives with known biological activities. Various molecular descriptors would be calculated for each compound, and statistical methods, such as multiple linear regression (MLR), would be used to build a model that correlates these descriptors with the observed activity.

Important molecular descriptors for nitroaromatic and benzotriazole compounds often include:

Electronic properties: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be related to the molecule's reactivity. mdpi.com

Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (logP), which influences how a molecule distributes between aqueous and lipid environments.

Topological indices: These are numerical values that describe the atomic connectivity in a molecule.

Steric parameters: Such as molar refractivity (MR), which relates to the volume of the molecule.

A hypothetical QSAR model for a series of benzotriazole derivatives, including this compound, might look like the following equation:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)

In this equation, pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and the β coefficients represent the contribution of each descriptor to the activity.

Table 2: Hypothetical QSAR Model Descriptors and Their Impact on Activity

| Descriptor | Description | Hypothetical Coefficient (β) | Interpretation of Impact on Activity |

| logP | Hydrophobicity | +0.45 | Increased hydrophobicity is associated with higher activity. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -0.20 | A lower LUMO energy (higher electron affinity) is correlated with increased activity. |

| Molar Refractivity (MR) | Molecular Volume and Polarizability | +0.15 | A larger molecular volume is associated with higher activity, suggesting a need to fill a specific binding pocket. |

| Dipole Moment | Measure of molecular polarity | -0.10 | Lower polarity might be favorable for crossing cell membranes. |

Note: The data and equation in this section are hypothetical and for illustrative purposes, based on general principles of QSAR studies on related classes of compounds.

The development of a robust QSAR model for this compound and its analogs would be a valuable step in optimizing its structure for enhanced biological activity. Such models provide a rational basis for designing new derivatives with improved potency and selectivity.

Applications in Organic Synthesis and Chemical Transformations

1-(2-Nitroethyl)-1H-1,2,3-benzotriazole as a Synthetic Intermediate

This compound is a valuable synthetic intermediate due to the unique properties of the benzotriazole (B28993) (Bt) group. Benzotriazole is considered an ideal synthetic auxiliary because it is stable, easy to introduce into molecules, and can function as an excellent leaving group in nucleophilic substitution reactions. acs.orglupinepublishers.com This dual nature allows for the activation of molecules toward numerous transformations, after which the benzotriazole group can be readily removed or replaced. acs.orglupinepublishers.com

The utility of N-substituted benzotriazoles, such as the title compound, stems from the ability of the benzotriazolide anion to be easily displaced by a wide range of nucleophiles. nih.gov This reactivity is central to the extensive use of benzotriazole derivatives in constructing complex molecules. rsc.orgacs.orgwikipedia.org Furthermore, the 2-nitroethyl side chain in this compound offers additional reactive sites. The nitro group can be reduced to a primary amine, providing a handle for further functionalization, such as amide formation or the construction of nitrogen-containing heterocycles. The electron-withdrawing nature of the nitro group also activates the adjacent methylene (B1212753) group, potentially facilitating reactions at that position.

Role in Amidoalkylation Reactions

Benzotriazole-mediated amidoalkylation is a powerful method for forming carbon-carbon and carbon-nitrogen bonds, serving as a valuable alternative to the classical Mannich reaction. acs.org This methodology typically employs N-(α-amidoalkyl)benzotriazoles as stable and versatile amidoalkylating agents. acs.org These reagents react with a variety of carbon and heteroatom nucleophiles, including C-H acidic compounds like malonates and acetoacetates, to introduce an amidoalkyl moiety.

In this context, the benzotriazole group acts as a synthetic auxiliary that facilitates the reaction and is subsequently displaced by the nucleophile. While this compound is itself an N-alkylated benzotriazole, the broader methodology highlights the central role of the benzotriazole system in such transformations. The general reaction involves the condensation of an aldehyde, an amide, and benzotriazole to form the N-(α-amidoalkyl)benzotriazole intermediate, which then reacts with a nucleophile.

| Reactant 1 | Reactant 2 | Nucleophile (CH-Acid) | Product | Reference |

| N-(1-Benzotriazol-1-yl-ethyl)acetamide | Diethyl Malonate | Diethyl malonate | Diethyl 2-(1-acetamidoethyl)malonate | acs.org |

| N-(Benzotriazol-1-yl-methyl)benzamide | Acetylacetone | Acetylacetone | 3-(Benzamidomethyl)pentane-2,4-dione | acs.org |

| N-(1-Benzotriazol-1-yl-propyl)propionamide | Ethyl Acetoacetate | Ethyl acetoacetate | Ethyl 2-acetyl-3-(propionamido)pentanoate | acs.org |

This table showcases representative benzotriazole-mediated amidoalkylation reactions with various C-H acidic compounds.

Utility in One-Carbon Homologation Reactions as a Synthon

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. Benzotriazole derivatives are widely used as synthons in organic synthesis. rsc.orgufl.edu For instance, derivatives like 1-(hydroxymethyl)benzotriazole and 1-(chloromethyl)benzotriazole can act as synthons for the formyl group (-CHO) or the hydroxymethyl group (-CH₂OH), respectively, effectively enabling one-carbon homologations. sigmaaldrich.compsu.edu

One notable example that illustrates the principle of using the benzotriazole system for one-carbon insertion involves the reaction of N-acylbenzotriazoles with dichloromethane (B109758) (DCM). nih.gov In this reaction, DCM acts as a C-1 surrogate, inserting a methylene (-CH₂-) group to form benzotriazolyl alkyl esters. nih.gov This highlights the versatility of the benzotriazole moiety in facilitating reactions that build molecular complexity. While the direct use of this compound as a synthon for one-carbon homologation is not prominently documented, the established chemistry of related benzotriazole derivatives demonstrates the potential of this class of compounds in such synthetic strategies.

Formation of Novel Heterocyclic Systems

N-substituted benzotriazoles are exceptionally useful precursors for the synthesis of a wide variety of novel heterocyclic systems. ethernet.edu.et The benzotriazole group can act as a control element that, after modification of the N-substituent, facilitates an intramolecular cyclization, often with the elimination of the benzotriazole moiety. This strategy has been successfully applied to generate numerous nitrogen- and oxygen-containing heterocycles. ethernet.edu.etnih.govrsc.org

For example, N-(2-aminobenzoyl)benzotriazole has been used as a key intermediate in the synthesis of quinolines and quinazolinones. nih.gov Similarly, 1-(2H-Azirine-2-carbonyl)benzotriazoles have been shown to be effective building blocks for creating diverse pyrrole-containing heterocyclic structures. rsc.org

In the case of this compound, a plausible synthetic route to new heterocycles would involve the chemical modification of the nitroethyl side chain. For instance, reduction of the nitro group to an amino group would yield 2-(benzotriazol-1-yl)ethanamine. This intermediate, possessing a nucleophilic amino group, could then undergo intramolecular cyclization reactions with an appropriate electrophile, or participate in intermolecular reactions to form larger heterocyclic frameworks. researchgate.net

Applications in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. beilstein-journals.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules.

Benzotriazole and its derivatives have found application in MCRs, particularly in isocyanide-based reactions like the Ugi reaction. acs.orgnih.gov The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov A modified Ugi-Smiles reaction sequence has been developed that provides an effective multicomponent pathway to benzotriazole and benzimidazole (B57391) scaffolds. acs.orgnih.gov This process involves an initial Ugi-Smiles coupling, followed by subsequent chemical transformations that lead to the formation of the fused heterocyclic ring system. This demonstrates the compatibility of the benzotriazole framework with the convergent and diversity-oriented nature of MCRs.

Green Chemistry Approaches in its Synthesis and Transformations

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of N-alkylated benzotriazoles, including this compound, has been a focus of green methodology development to move away from traditional methods that often use hazardous solvents and harsh conditions.

Several environmentally benign protocols for the N-alkylation of benzotriazole have been reported:

Solvent-Free Conditions: N-alkylation can be achieved efficiently under solvent-free conditions using catalysts like basic ionic liquids (e.g., [Bmim]OH) or a combination of SiO₂, K₂CO₃, and a phase-transfer catalyst, which can be enhanced by microwave irradiation. acs.orgnih.govjocpr.com

Green Solvents: Glycerol, a biodegradable and non-toxic solvent derived from renewable resources, has been successfully used as a medium for the N-alkylation of benzotriazole, offering easy product separation and solvent recycling. nih.gov

Catalytic Approaches: The use of catalysts like B(C₆F₅)₃ enables site-selective N1-alkylation under metal-free conditions, improving selectivity and reducing waste. ufl.edu

These green approaches offer significant advantages over conventional methods, including milder reaction conditions, shorter reaction times, higher yields, and a reduced environmental footprint.

| Method | Catalyst/Medium | Conditions | Advantages | Reference |

| Ionic Liquid Catalysis | [Bmim]OH | Solvent-free, Room Temp | Environmentally benign, easy catalyst recovery | acs.org, nih.gov |

| Green Solvent | Glycerol | 80-120 °C | Recyclable solvent, easy product separation | nih.gov |

| Microwave Irradiation | K₂CO₃/SiO₂/TBAB | Solvent-free, Microwave | Short reaction times, high regioselectivity | jocpr.com |

| Metal-Free Catalysis | B(C₆F₅)₃ | Dichloromethane | High N1-selectivity, mild conditions | ufl.edu |

This table summarizes various green chemistry approaches for the synthesis of N-alkylated benzotriazoles.

Exploration of Biological Activities and Structure Activity Relationships of 1 2 Nitroethyl 1h 1,2,3 Benzotriazole and Its Derivatives

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The benzotriazole (B28993) scaffold is a cornerstone in the development of new antimicrobial agents. nih.gov Its derivatives have been extensively studied for their efficacy against a wide range of pathogenic microorganisms, including bacteria, fungi, and viruses. jrasb.comijrrjournal.com The growing challenge of antimicrobial resistance has spurred continuous research into novel therapeutic agents, with benzotriazole derivatives emerging as a promising class of compounds. jrasb.comresearchgate.net

Derivatives of 1H-1,2,3-benzotriazole have demonstrated significant in vitro activity against various microbial strains. The antimicrobial potency is often influenced by the nature and position of substituents on the benzotriazole ring system. jrasb.com

Antibacterial Activity: Research has shown that benzotriazole derivatives are active against both Gram-positive and Gram-negative bacteria. For instance, certain N-acyl-1H-benzotriazoles and 1-(1H-benzotriazol-1-yl)-2-(heterocyclyl)ethanones have shown bactericidal effects. nih.gov Studies on triazolo[4,5-f]-quinolinone carboxylic acids, which incorporate a benzotriazole moiety, revealed encouraging activity against Escherichia coli, with Minimum Inhibitory Concentration (MIC) values between 12.5 and 25 μg/ml. nih.govijrrjournal.com Other synthesized derivatives have shown significant activity against strains such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhimurium. jrasb.combas.bg

Antifungal Activity: The antifungal properties of benzotriazole derivatives have also been well-documented. ijrrjournal.com Various synthesized compounds have been tested against fungal strains like Candida albicans, Aspergillus niger, Aspergillus flavus, and Rhizopus spp. jrasb.com In some studies, the antifungal activity of certain derivatives was found to be comparable to standard drugs like fluconazole. nih.gov

Antiviral Activity: The antiviral potential of this class of compounds is an active area of investigation. researchgate.net Benzotriazole derivatives have shown activity against enteroviruses. jrasb.com Specific derivatives, such as N-(4-(2H-benzo[d] nih.govjrasb.comijrrjournal.comtriazol-2-yl)phenyl)-4-R'-benzamides, have been identified as active against Coxsackievirus B5 (CV-B5) and Poliovirus. openmedicinalchemistryjournal.com

Below is a table summarizing the in vitro antimicrobial efficacy of selected benzotriazole derivatives.

| Derivative Class | Target Microorganism(s) | Observed Activity (MIC/EC50) |

| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | 12.5–25 µg/mL nih.govijrrjournal.com |

| 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones | Bacillus subtilis, Salmonella typhimurium, Escherichia coli | Strong antibacterial activity reported jrasb.com |

| N-acyl-1H-benzotriazoles | Various bacteria | Mild to moderate antibacterial activity nih.govijrrjournal.com |

| Benzotriazole-pyrazole-thiazole hybrids | E. coli, B. subtilis, S. aureus, A. niger, C. albicans | Significant activity against all tested strains jrasb.com |

| N-(4-(R-2H-benzo[d] nih.govjrasb.comijrrjournal.comtriazol-2-yl)phenyl)-4-R'-benzamides | Coxsackievirus B5 (CV-B5), Poliovirus | EC50 values as low as 5.5 µM against CV-B5 openmedicinalchemistryjournal.com |

The precise mechanisms of antimicrobial action for benzotriazole derivatives are multifaceted and can vary depending on the specific structural modifications of the molecule. However, several hypotheses have been proposed based on structure-activity relationship (SAR) studies.

The three nitrogen atoms within the triazole ring are key to the biological activity, enabling the formation of hydrogen bonds and coordination bonds with various biological targets like enzymes and receptors. jrasb.com The benzotriazole ring system can act as a binding motif to these targets. nih.gov

One proposed mechanism relates to the molecule's ability to penetrate the microbial cell. For instance, in antifungal studies, it was suggested that the presence of bulky substituents on the benzotriazole structure could decrease activity by hindering the molecule's entry into the fungal cell. nih.gov This implies that membrane disruption or transport across the cell membrane is a critical step for exerting its effect.

Enzyme inhibition is another widely suggested mechanism. For example, in silico docking studies have shown that certain benzotriazole derivatives can successfully dock with the Aspergillus fumigatus N-myristoyl transferase protein, indicating potential inhibition of this crucial enzyme. jrasb.com

Antitumor and Antiproliferative Properties

The 1,2,3-triazole skeleton is a favored scaffold in the design of new anticancer agents due to its stability and ability to bind to various biomolecular targets. pensoft.net Numerous benzotriazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, with some compounds showing potent antiproliferative activity. nih.govworldbiologica.com

Research has identified several key cellular and molecular targets for the anticancer action of benzotriazole derivatives.

One of the most significant targets is tubulin . researchgate.net Several benzotriazole-containing compounds act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) binding site. researchgate.net This disrupts microtubule dynamics, which is essential for cell division.

Another critical target is protein kinase CK2 , a commercially available anticancer drug, 4,5,6,7-tetrabromobenzotriazole, is a highly selective inhibitor of this enzyme. worldbiologica.com Protein kinase CK2 is often overexpressed in cancer cells and is involved in cell growth, proliferation, and suppression of apoptosis.

Other studies have pointed towards the induction of oxidative stress and subsequent mitochondrial damage as a pathway for the antiproliferative effects of some derivatives. researchgate.net Benzotriazole derivatives have been evaluated against a panel of human cancer cell lines, including:

MCF-7 (breast cancer) pensoft.netresearchgate.net

HeLa (cervical cancer) researchgate.net

HT-29 (colon cancer) researchgate.net

A549 (lung cancer) nih.gov

HCT116 (colon cancer) pensoft.net

BEL-7402 (hepatocarcinoma) researchgate.net

The antiproliferative mechanisms of benzotriazole derivatives are closely linked to their molecular targets.

Tubulin Inhibition: By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. researchgate.net This leads to an arrest of the cell cycle, typically in the G2/M phase. researchgate.netnih.govmdpi.com Prolonged cell cycle arrest ultimately triggers programmed cell death, or apoptosis. researchgate.netmdpi.com

Induction of Apoptosis: Many benzotriazole derivatives induce apoptosis in cancer cells through mitochondria-mediated pathways. researchgate.net One study on a novel derivative, 3-(1H-benzo[d] nih.govjrasb.comijrrjournal.comtriazol-1-yl)-1-(4-methoxyphenyl)-1-oxopropan-2-yl benzoate (B1203000) (BmOB), showed that it caused a generation of reactive oxygen species (ROS) and a disruption of the mitochondrial membrane potential, leading to cell death. researchgate.net

The table below summarizes research findings on the antitumor properties of selected benzotriazole derivatives.

| Derivative Class | Cancer Cell Line(s) | Mechanism of Action / Target | Observed Activity (IC50) |

| Benzotriazole substituted 2-phenylquinazolines | MCF-7, HeLa, HT-29 | Tubulin polymerization inhibition, mitochondria-mediated apoptosis | IC50 values as low as 3.16 µM against MCF-7 cells researchgate.net |

| 1,2,3-Triazole–containing podophyllotoxin (B1678966) derivatives | A549 | Microtubule destabilization, G2/M cell cycle arrest, apoptosis | IC50 values of 21.1–29.4 nM, comparable to podophyllotoxin nih.gov |

| 4,5,6,7-Tetrabromobenzotriazole (TBB) | Various | Selective inhibition of protein kinase CK2 | Commercially available anticancer agent worldbiologica.com |

| 3-(1H-benzo[d] nih.govjrasb.comijrrjournal.comtriazol-1-yl)-1-(4-methoxyphenyl)-1-oxopropan-2-yl benzoate (BmOB) | BEL-7402 | Increased oxidative stress, mitochondrial damage | Potent growth inhibition reported researchgate.net |

Other Noteworthy Biological Activities (e.g., Antiprotozoal, Antimycobacterial)

Beyond their antimicrobial and antitumor effects, benzotriazole derivatives have been explored for other important biological activities, demonstrating the versatility of this chemical scaffold. nih.govijrrjournal.com

Antiprotozoal Activity: The antiprotozoal activity of benzotriazole derivatives has been investigated against various protozoa. nih.gov For example, 1H-benzotriazole and its chloro, bromo, and methyl derivatives have been evaluated in vitro against Acanthamoeba castellanii. researchgate.net

Antimycobacterial Activity: Several benzotriazole derivatives have shown promise as antimycobacterial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. ijrrjournal.comresearchgate.net The emergence of drug-resistant tuberculosis strains has made the development of new anti-TB drugs a priority. researchgate.net Structure-activity relationship studies have been conducted to identify potent substituents on the benzotriazole ring. For instance, 1-substituted benzotriazole derivatives were found to be more active than their 2-substituted isomers against Mycobacterium avium. ijrrjournal.com Chlorine-substituted benzotriazole derivatives have also demonstrated considerable inhibition against isoniazid-resistant M. tuberculosis. researchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

The biological activity of benzotriazole derivatives is intricately linked to their molecular structure. SAR studies are crucial in medicinal chemistry for identifying the key chemical features responsible for a compound's pharmacological action. For derivatives of 1-(2-Nitroethyl)-1H-1,2,3-benzotriazole, research has focused on two primary areas: the functional role of the nitro group and the influence of the ethyl linker that connects it to the benzotriazole core.

Impact of Nitro Group Position and Substitutions

The nitro group (NO₂) is a powerful electron-withdrawing moiety that significantly influences a molecule's electronic properties, polarity, and potential for biological interactions. researchgate.netnih.gov Its presence and position are often critical determinants of pharmacological activity.

The biological action of many nitro-aromatic compounds is linked to their reduction within target cells, which can produce toxic intermediates like nitroso and superoxide (B77818) species that may damage cellular components such as DNA. nih.gov The structure of the nitroaryl scaffold itself has been shown to have a dramatic impact on the biological activity of nitroheterocycles. nih.gov

Studies on analogous compounds have demonstrated that the precise placement of the nitro group is a key factor in determining efficacy. For instance, in a series of nitrochalcones, the position of the nitro group (ortho, meta, or para) on the aromatic rings was found to play a significant role in their anti-inflammatory activity, directly affecting how they interact with target enzymes. mdpi.com Similarly, for certain benzotriazole derivatives, a p-nitrophenyl substituent was found to be responsible for their anthelmintic properties, and the addition of a second p-nitrophenyl group enhanced this effect. nih.gov

Conversely, the substitution of other functional groups with a nitro group does not universally guarantee improved activity. In one study, replacing methyl or halogen groups on a heterocyclic scaffold with nitro groups resulted in decreased antioxidant activity, indicating that the contribution of the nitro group is highly dependent on the specific molecular context and the biological target. ijcrt.org

Table 1: Influence of Nitro Group and its Substituents on Biological Activity

| Compound Series | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Nitro-aromatic Compounds | Presence of NO₂ group | Can be reduced to toxic intermediates, leading to antimicrobial/cytotoxic effects. | nih.gov |

| 5-Nitroheterocycles | Structure of nitroaryl scaffold | Dramatic impact on anti-Helicobacter pylori activity. | nih.gov |

| Nitrochalcones | Positional changes (ortho, meta, para) | Significant alteration of anti-inflammatory effects. | mdpi.com |

| Benzotriazole Derivatives | Addition of p-nitrophenyl group | Conferred and enhanced anthelmintic activity. | nih.gov |

Influence of the Ethyl Linker on Biological Potency

The ethyl linker in this compound serves as a crucial spacer between the benzotriazole nucleus and the pharmacologically active nitro group. Its length, flexibility, and substitution pattern can profoundly affect the molecule's ability to bind to its biological target.

Research on N-alkylated benzotriazoles has consistently shown that the length of the alkyl chain is a critical factor for biological potency. In a study on 4,5,6,7-tetrabromo-1H-benzotriazole derivatives as anti-helicase agents, N-alkylation was found to enhance inhibitory activity. The most active compounds in this series were the 2-methyl, 2-ethyl, and 2-propyl derivatives, demonstrating a clear dependence on the linker length. nih.gov

This finding is corroborated by other studies where pharmacological activity was directly dependent on the alkyl chain length. nih.gov For some derivatives, shortening the N-alkyl chain led to a complete loss of activity, whereas introducing unsaturation (a double bond) into the linker maintained it. This highlights the importance of the linker's spatial dimensions and conformational properties. nih.gov

Furthermore, substitutions on the linker itself are of great importance. In the anti-helicase study, replacing the simple alkyl groups (like ethyl) with hydroxyethyl (B10761427) or chloroethyl substituents on the tetrabromobenzotriazole core resulted in a loss of inhibitory activity. nih.gov This suggests that the electronic and steric properties of the side chain are finely tuned for optimal interaction with the target, and even minor modifications can disrupt this interaction.

Table 2: Effect of Linker Length and Substitution on Biological Activity of N-Substituted Benzotriazoles

| Parent Compound | Linker/Substituent Modification | Observed Biological Activity | Reference |

|---|---|---|---|

| 4,5,6,7-Tetrabromo-1H-benzotriazole | N-Methyl, N-Ethyl, N-Propyl | Potent anti-helicase activity (IC₅₀ ≈ 6.5 µM). | nih.gov |

| 4,5,6,7-Tetrabromo-1H-benzotriazole | N-Hydroxyethyl, N-Chloroethyl | Loss of anti-helicase activity. | nih.gov |

| Benzotriazole Derivatives | Shortening of N-alkyl chain | Loss of pharmacological activity. | nih.gov |

These SAR studies underscore that the biological profile of this compound derivatives is not governed by a single feature but by a synergistic interplay between the benzotriazole core, the ethyl linker, and the terminal nitro group. Optimizing activity requires a careful balance of electronic effects, steric properties, and the precise spatial arrangement of these key components.

Analytical Methodologies for Characterization in Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for the separation and purity assessment of organic compounds. For a polar molecule like 1-(2-Nitroethyl)-1H-1,2,3-benzotriazole, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are applicable, with considerations for the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of polar and non-volatile compounds. researchgate.net It is anticipated to be a primary method for the analysis of this compound.

Methodology: A reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a C18 or C8 column would be a suitable choice for the stationary phase.

The mobile phase would typically consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution, where the concentration of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of the target compound and any potential impurities. Detection is commonly achieved using a UV detector, as the benzotriazole (B28993) ring system is chromophoric.

Illustrative HPLC Parameters:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. researchgate.net The suitability of GC-MS for this compound would depend on its thermal stability. Some benzotriazole derivatives can be analyzed directly by GC-MS, while others may require derivatization to increase their volatility and thermal stability. researchgate.net

Methodology: If thermally stable, the compound could be introduced into the GC system, where it would be vaporized and separated on a capillary column. A nonpolar or mid-polar column, such as one coated with a phenyl-polysiloxane stationary phase, would be appropriate. The separated components would then be introduced into the mass spectrometer for ionization and detection. Electron ionization (EI) is a common ionization technique that would likely produce a characteristic fragmentation pattern for this compound, aiding in its identification.

Should the compound exhibit thermal lability, a derivatization step, such as silylation, could be employed prior to GC-MS analysis to convert the polar functional groups into more volatile derivatives. nih.gov

Anticipated GC-MS Parameters:

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

| Transfer Line Temp | 280 °C |

Quantitative Analysis in Research Matrices

For the quantitative analysis of this compound in various research matrices, such as environmental water samples or biological fluids, sample preparation is a critical step to remove interferences and concentrate the analyte. nih.gov